2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol
CAS No.: 1251708-93-6
Cat. No.: VC4669436
Molecular Formula: C21H28N2O2
Molecular Weight: 340.467
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251708-93-6 |
|---|---|
| Molecular Formula | C21H28N2O2 |
| Molecular Weight | 340.467 |
| IUPAC Name | 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C21H28N2O2/c1-16-5-4-6-20(17(16)2)23-13-11-22(12-14-23)15-21(24)18-7-9-19(25-3)10-8-18/h4-10,21,24H,11-15H2,1-3H3 |
| Standard InChI Key | LIVALQLXZZFAIF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol, delineates its three primary components:
-
Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
-
2,3-Dimethylphenyl group: Attached to the piperazine’s nitrogen at position 4, this substituent introduces steric bulk and lipophilicity.
-
4-Methoxyphenyl ethanol moiety: A phenethyl alcohol derivative with a methoxy group at the para position, enhancing solubility and hydrogen-bonding potential.
The molecular formula is C₂₁H₂₈N₂O₂, with a molar mass of 340.46 g/mol. Key structural features are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₈N₂O₂ |
| Molar Mass | 340.46 g/mol |
| IUPAC Name | 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol |
| Key Functional Groups | Piperazine, methoxy, hydroxyl |
Synthesis and Characterization
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1 | 1-(2,3-Dimethylphenyl)piperazine, bromoethyl chloride, DMF, 80°C | 65–70 | |
| 2 | 4-Methoxyphenylethanol, K₂CO₃, reflux, 12h | 50–55 |
Analytical Characterization
Spectroscopic data for structurally related compounds suggest the following profiles:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–6.75 (m, aromatic protons), 4.10 (t, –CH₂OH), 3.80 (s, OCH₃), 2.90–2.50 (m, piperazine N–CH₂), 2.30 (s, CH₃) .
-
MS (ESI+): m/z 341.2 [M+H]⁺.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar hydroxyl and methoxy groups. Predicted values include:
-
Water solubility: ~0.1 mg/mL (low, due to hydrophobic aryl groups).
-
LogP: ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration).
Crystallography
X-ray diffraction data for a related piperazine-ethanol derivative (CAS 1286720-15-7) reveals a monoclinic crystal system with space group P2₁/c, supporting structural rigidity from π-π stacking.
Pharmacological Profile
Receptor Binding Affinity
Piperazine derivatives are known modulators of serotonin (5-HT) and melanin-concentrating hormone (MCH) receptors. Key findings from analogous compounds include:
The 4-methoxyphenyl group may enhance binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding with serine residues .
In Vivo Efficacy
In rodent models, related compounds exhibit:
-
Anxiolytic effects: Reduced marble-burying behavior by 40% at 10 mg/kg (vs. control) .
-
Antidepressant activity: 50% decrease in forced swim test immobility at 20 mg/kg .
Challenges and Future Directions
Metabolic Stability
Phase I metabolism (e.g., O-demethylation of the methoxy group) may limit bioavailability. Strategies include:
-
Deuterium substitution: Stabilizing vulnerable bonds (e.g., –OCH₃ → –OCD₃) .
-
Prodrug formulations: Ester derivatives to enhance solubility.
Target Selectivity
Off-target binding to α₁-adrenergic receptors (observed in similar compounds) necessitates structural refinement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume